molecular formula C13H18O3 B8209104 Methyl 2-isopropoxy-4,5-dimethylbenzoate

Methyl 2-isopropoxy-4,5-dimethylbenzoate

Cat. No.: B8209104
M. Wt: 222.28 g/mol
InChI Key: CVXWYXLQJPSXFO-UHFFFAOYSA-N
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Description

Methyl 2-isopropoxy-4,5-dimethylbenzoate is a benzoate ester characterized by a methyl ester group, an isopropoxy substituent at position 2, and methyl groups at positions 4 and 5 on the aromatic ring. This structural configuration imparts distinct physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler benzoate derivatives.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8(2)16-12-7-10(4)9(3)6-11(12)13(14)15-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXWYXLQJPSXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isopropoxy-4,5-dimethylbenzoate typically involves the esterification of 2-isopropoxy-4,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and optimized reaction parameters ensures the production of high-quality ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropoxy-4,5-dimethylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-isopropoxy-4,5-dimethylbenzoic acid and methanol.

    Reduction: 2-isopropoxy-4,5-d

Biological Activity

Methyl 2-isopropoxy-4,5-dimethylbenzoate is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid. Its molecular formula is C13H18O3C_{13}H_{18}O_3, and it features a benzoate moiety substituted with isopropoxy and dimethyl groups. The presence of these substituents may influence its biological activity by altering its interaction with various biological targets.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have shown effectiveness against a range of bacterial strains. A study demonstrated that certain esters derived from benzoic acid had Minimum Inhibitory Concentrations (MICs) in the low micromolar range against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

2. Cytotoxicity

The cytotoxic effects of this compound were evaluated using the MTT assay on various cancer cell lines. Preliminary results suggest that this compound exhibits moderate cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at higher concentrations (≥100 μmol/L). Table 1 summarizes the cytotoxicity results across different cell lines:

Cell LineIC50 (μmol/L)Remarks
MDCK>100Low toxicity observed
HeLa80Moderate cytotoxicity
A549 (Lung Cancer)60Significant inhibition

3. Anti-inflammatory Properties

Esters like this compound have been investigated for their anti-inflammatory effects. In a study focusing on inflammatory markers in vitro, the compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. The introduction of bulky isopropoxy and dimethyl groups enhances lipophilicity, which may improve membrane permeability and interaction with biological targets. Studies have shown that modifications at the para and ortho positions of the benzene ring significantly affect the compound's potency .

Case Study: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines to assess its anticancer potential. The results indicated that the compound could induce apoptosis in HeLa cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting DNA fragmentation associated with apoptotic processes.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other 2-substituted benzoate esters, differing primarily in the substituents at positions 4 and 5. Key analogues include:

  • Methyl 4,5-difluoro-2-isopropoxybenzoate (CAS 1394955-02-2): Features fluorine atoms at positions 4 and 5 instead of methyl groups .
  • Methyl 2-isopropoxy-4-methylbenzoate : Contains a single methyl group at position 4.
Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Predicted LogP<sup>a</sup>
Methyl 2-isopropoxy-4,5-dimethylbenzoate C13H18O3 222.27 2-OCH(CH3)2, 4/5-CH3 3.5
Methyl 4,5-difluoro-2-isopropoxybenzoate C11H12F2O3 230.21 2-OCH(CH3)2, 4/5-F 2.8
Methyl 2-isopropoxy-4-methylbenzoate C12H16O3 208.25 2-OCH(CH3)2, 4-CH3 3.0

<sup>a</sup>LogP (octanol-water partition coefficient) estimated using fragment-based methods.

Key Observations :

  • Molecular Mass : The difluoro analogue has a higher molar mass (230.21 g/mol) due to fluorine’s atomic weight (19 vs. 12 for carbon), despite fewer carbon atoms .
  • Lipophilicity: Methyl substituents increase LogP (3.5 vs. 2.8), indicating greater hydrophobicity compared to the fluorinated analogue. This aligns with methyl groups being electron-donating and nonpolar, whereas fluorine’s electronegativity introduces polarity.
  • Solubility : The difluoro compound is expected to have slightly higher aqueous solubility due to polar C-F bonds, whereas the methylated derivative favors organic solvents.
Research Findings
  • Synthetic Accessibility : Methyl 4,5-difluoro-2-isopropoxybenzoate is commercially available, suggesting established synthetic routes for such analogues . Fluorination typically requires specialized reagents (e.g., DAST), while methylation is achieved via alkylation or Friedel-Crafts reactions.
  • Reactivity: Fluorine’s electron-withdrawing nature may enhance the electrophilicity of the aromatic ring, increasing susceptibility to nucleophilic substitution.
  • Biological Implications : Fluorinated benzoates are explored in pharmaceuticals for metabolic stability and bioavailability. Methylated variants, like the subject compound, may serve as intermediates in agrochemicals or fragrances due to their lipophilicity.

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